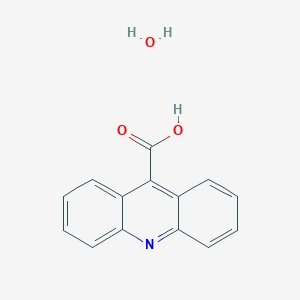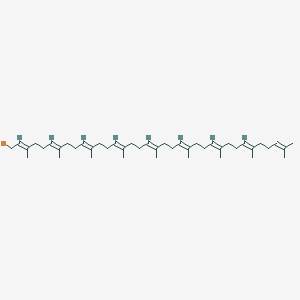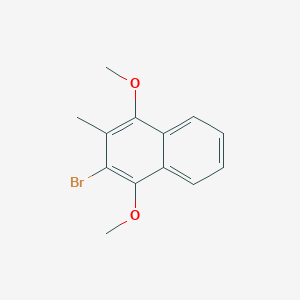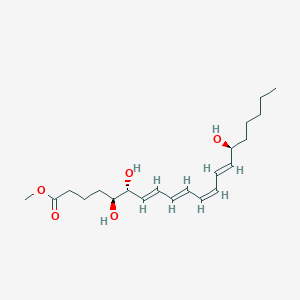
tetrahydro-2H-pyran-3-ol
Overview
Description
Tetrahydro-2H-pyran-3-ol, commonly known by its trivial name, 3-hydroxytetrahydropyran (3-HTP), is a naturally occurring organic compound belonging to the class of compounds known as tetrahydropyrans. It is a cyclic ether with a molecular formula of C5H10O2. 3-HTP is found in various plants, including the root of the kava plant, and has been used for centuries in traditional medicine for its anti-inflammatory and anti-anxiety properties.
Scientific Research Applications
Educational Applications in Organic Chemistry
Tetrahydro-2H-pyran-3-ol is utilized in educational settings, particularly in undergraduate organic laboratories. A study detailed the synthesis of a related compound, tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, using a Montmorillonite K10 clay-catalyzed reaction, highlighting an environmentally friendly approach to organic synthesis. This method offers a valuable learning experience for students, exposing them to multicomponent reactions and green chemistry principles (Dintzner et al., 2012).
Synthetic Chemistry and Material Science
In synthetic chemistry, the compound is central to novel strategies for creating complex molecular architectures. For example, a research team developed a method for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through condensation processes, demonstrating the compound's role in constructing polycyclic frameworks. These frameworks are essential components in many natural products, underscoring the compound's significance in synthetic organic chemistry (Someswarao et al., 2018).
Biocatalytic Applications
In biocatalysis, the compound serves as a precursor for chiral auxiliaries in asymmetric additions of organometallics. Studies have demonstrated its preparation using biocatalytic optical resolutions, highlighting the efficiency and enantioselectivity of lipase-catalyzed reactions. This research underscores the compound's utility in producing chiral intermediates for complex organic syntheses (Sugai et al., 1996).
Mechanism of Action
Target of Action
Tetrahydro-2H-pyran-3-ol is a 3-substituted tetrahydropyran . It has been used in the preparation of herbicides and pyrazolothiazole compounds as CRF1 (corticotropin-releasing factor type 1) receptor antagonists . The primary targets of this compound are therefore likely to be the CRF1 receptors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLTOUYJMTTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482680 | |
| Record name | tetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19752-84-2 | |
| Record name | tetrahydro-2H-pyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications have been explored in tetrahydro-2H-pyran-3-ol derivatives for enhancing their biological activity?
A1: Researchers have investigated various structural modifications to optimize the biological activity of this compound derivatives. For instance, the introduction of a 2-(6-chloro-9H-purin-9-yl)ethoxy substituent at the 2-position and an isobutoxy group at the 6-position of the this compound scaffold was explored for potential antiviral activity []. In another study, D-glucose-derived benzyl and alkyl 1,2,3-triazole substituents were attached to the this compound core, leading to promising antifungal and antibacterial candidates []. These modifications highlight the versatility of this scaffold for developing new therapeutic agents.
Q2: What specific antifungal and antibacterial activities have been observed for certain this compound derivatives?
A2: Research indicates that some derivatives exhibit notable antifungal and antibacterial properties. Specifically, (3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)-tetrahydro-2H-pyran-3-ol (compound 8a in the study) displayed potent antifungal activity against Aspergillus fumigatus, surpassing the efficacy of Fluconazole, a commonly used antifungal drug []. This compound also demonstrated broad-spectrum antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Bacillus proteus, Pseudomonas aeruginosa, and Escherichia coli [].
Q3: How have researchers characterized the synthesized this compound derivatives?
A3: A combination of spectroscopic techniques has been employed for the structural characterization of synthesized this compound derivatives. These methods include infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR), ultraviolet-visible spectroscopy (UV), and mass spectrometry (MS) [, ]. These techniques provide comprehensive information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their structures.
Q4: Beyond antimicrobial and antiviral activities, have other biological applications been explored for this compound derivatives?
A4: Yes, research has explored the anticoccidial activity of certain this compound derivatives []. Specifically, 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one were synthesized and exhibited notable anticoccidial activity in chickens infected with Eimeria tenella, a protozoan parasite [].
Q5: What is the significance of studying the conformation of the this compound ring system?
A5: Understanding the conformational preferences of the this compound ring is crucial for understanding its interactions with biological targets. Studies utilizing X-ray crystallography have revealed that the tetrahydro-2H-pyran ring in trans-2,2-dimethyl-6-phenyl-3,4,5,6-tetrahydro-2H-pyran-3-ol adopts a chair conformation with the phenyl and hydroxyl substituents in equatorial positions []. This information helps researchers understand how these molecules might bind to enzymes or receptors, ultimately influencing their biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



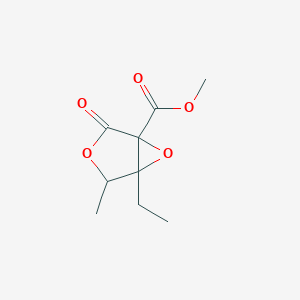
![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
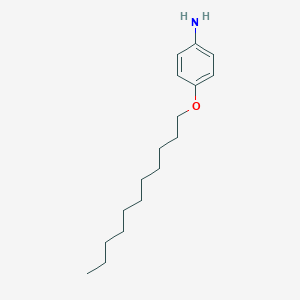

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
